3-Ethyl-1-phenylcyclobutane-1-carboxylic acid
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Overview
Description
3-Ethyl-1-phenylcyclobutane-1-carboxylic acid is an organic compound that belongs to the class of cyclobutane carboxylic acids. This compound features a cyclobutane ring substituted with an ethyl group and a phenyl group, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-phenylcyclobutane-1-carboxylic acid can be achieved through several methods:
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Cycloaddition Reactions: : One common method involves the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds . This method provides a promising tool for the synthesis of donor-acceptor cyclobutane derivatives.
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Grignard Reagents: : Another method involves the use of Grignard reagents. When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which can then be acidified to yield the corresponding carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-1-phenylcyclobutane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The cyclobutane ring’s strained structure also contributes to its unique chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the ethyl and phenyl substituents, making it less complex.
3-Methyl-1-phenylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Phenylcyclobutane-1-carboxylic acid: Lacks the ethyl substituent.
Properties
Molecular Formula |
C13H16O2 |
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Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-ethyl-1-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-2-10-8-13(9-10,12(14)15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,14,15) |
InChI Key |
BLLCDZNIWRVGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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